

# Spectroscopic Profile of 2,3-Dihydroxypropyl Acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,3-Dihydroxypropyl acetate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dihydroxypropyl acetate**, a key intermediate in various chemical syntheses and a molecule of interest in pharmaceutical and metabolomic research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.

## Molecular Structure and Spectroscopic Overview

**2,3-Dihydroxypropyl acetate** ( $C_5H_{10}O_4$ , Molar Mass: 134.13 g/mol) is a glycerol derivative characterized by a primary acetate ester and two hydroxyl groups. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification.

Chemical Structure:

This guide presents a summary of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry data in tabular format for ease of reference, followed by detailed experimental protocols and a visual representation of the general spectroscopic workflow.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-dihydroxypropyl acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2,3-Dihydroxypropyl acetate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.1-4.2	m	2H	-O-CH <sub>2</sub> -
~3.9	m	1H	-CH(OH)-
~3.6-3.7	m	2H	-CH <sub>2</sub> (OH)
2.09	s	3H	CH <sub>3</sub> -C(=O)-
Broad Signal	s	2H	-OH

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2,3-Dihydroxypropyl acetate** (Solvent:  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
171.0	C=O (ester)
70.0	-CH(OH)-
65.0	-O-CH <sub>2</sub> -
63.0	-CH <sub>2</sub> (OH)
20.8	CH <sub>3</sub> -C(=O)-

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dihydroxypropyl acetate** was obtained for the neat liquid.

Table 3: Key IR Absorption Bands for **2,3-Dihydroxypropyl acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3300-3500	Strong, Broad	O-H	Stretching
2850-3000	Medium	C-H	Stretching
1735-1750	Strong	C=O	Stretching (Ester)
1200-1300	Strong	C-O	Stretching (Ester)
1000-1100	Strong	C-O	Stretching (Alcohol)

## Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

Table 4: Key Mass Spectrometry Fragments for **2,3-Dihydroxypropyl acetate**

m/z	Relative Intensity (%)	Proposed Fragment
103	52	[M - CH <sub>2</sub> OH] <sup>+</sup>
74	8	[CH(OH)CH <sub>2</sub> OH] <sup>+</sup>
43	100	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 5-10 mg of **2,3-dihydroxypropyl acetate** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a standard 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: The residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm) is used for calibration.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans are typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm) is used for calibration.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- A single drop of **2,3-dihydroxypropyl acetate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- A second salt plate is carefully placed on top to create a thin liquid film.
- The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

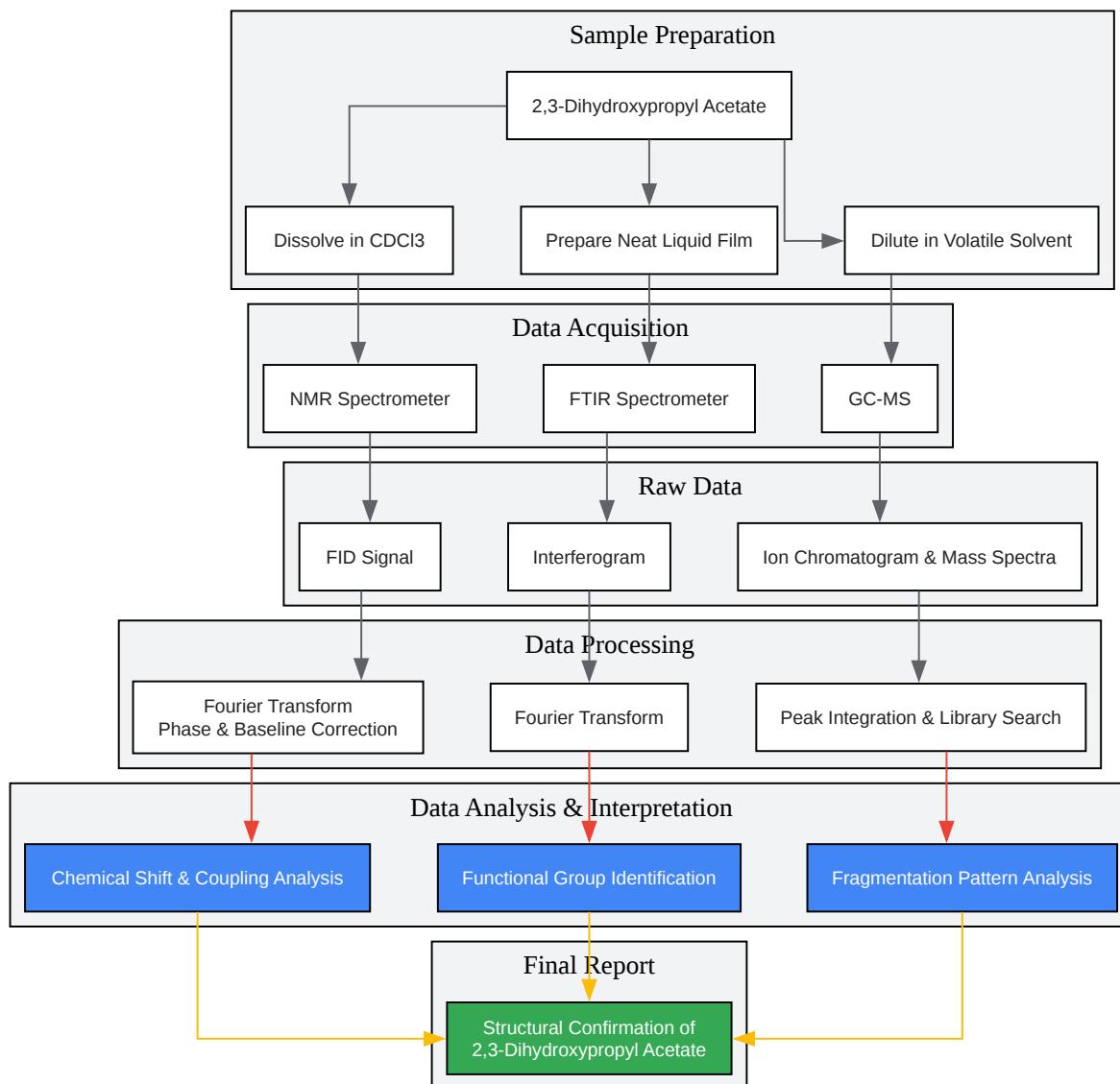
- A dilute solution of **2,3-dihydroxypropyl acetate** in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared.
- The sample is injected into the GC, where it is vaporized and separated from the solvent.
- The eluted compound enters the mass spectrometer's ion source.

Ionization and Analysis:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 30-200.
- The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2,3-dihydroxypropyl acetate**.

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## References

- 1. [homework.study.com](http://homework.study.com) [homework.study.com]
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